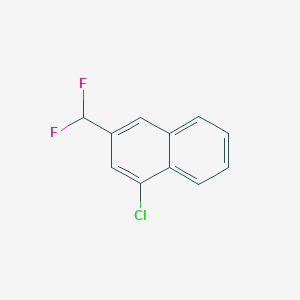![molecular formula C15H16O B11887107 4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11887107.png)
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan is a synthetic organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a fused naphthalene and furan ring system with three methyl groups at positions 4, 6, and 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through several methods. One common approach involves the cycloaddition reaction of appropriate precursors under specific conditions. For instance, a visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones . This method offers excellent regioselectivity and functional group tolerance, making it a powerful and green approach for synthesizing these compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. For example, palladium-catalyzed reverse hydrogenolysis has been employed for the synthesis of naphtho[2,3-b]furan-4,9-diones . This method utilizes commercially available palladium on carbon (Pd/C) as a catalyst, providing an efficient and waste-free approach for producing functionalized naphthofurans.
Análisis De Reacciones Químicas
Types of Reactions
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. For instance, its derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan can be compared with other similar compounds, such as naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones . These compounds share a similar fused ring structure but differ in the position and number of substituents. The unique methyl groups at positions 4, 6, and 9 of this compound contribute to its distinct chemical and biological properties.
List of Similar Compounds
- Naphtho[2,3-b]furan-4,9-dione
- Dihydronaphtho[2,3-b]furan-4,9-dione
- 3,5,8a-Trimethyl-7,8,8a,9-tetrahydronaphtho[2,3-b]furan-4(6H)-one
Propiedades
Fórmula molecular |
C15H16O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4,6,9-trimethyl-1,3-dihydrobenzo[f][2]benzofuran |
InChI |
InChI=1S/C15H16O/c1-9-4-5-12-10(2)14-7-16-8-15(14)11(3)13(12)6-9/h4-6H,7-8H2,1-3H3 |
Clave InChI |
VYQONBUEQQEHGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(COC3)C(=C2C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)



![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)

![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)

